Cobalt(II) phosphate's porous structure and catalytic properties make it a promising candidate for various catalytic applications. Research is exploring its potential in:
Cobalt(II) phosphate's open framework and ability to reversibly store and release lithium ions make it a potential candidate for lithium-ion battery electrode materials. Research is investigating:
The biocompatibility and unique properties of Cobalt(II) phosphate are being explored for potential biomedical applications, including:
Cobalt(II) phosphate octahydrate is characterized by its distinctive purple color and powder form . It has a molecular weight of 510.859 g/mol and a density of 2.769 g/cm³ . The compound is slightly soluble in water but readily dissolves in mineral acids . Its specific gravity is 2.769, and it has a melting point of 1140°C .
Cobalt(II) phosphate octahydrate exhibits some biological activity, primarily due to its cobalt content:
Cobalt(II) phosphate octahydrate finds applications in several fields:
Cobalt(II) phosphate octahydrate interacts with various substances:
Several compounds share similarities with cobalt(II) phosphate octahydrate:
Cobalt(II) phosphate octahydrate is unique due to its specific combination of cobalt, phosphate, and eight water molecules, which gives it its characteristic properties and applications .
Hydrothermal synthesis enables precise control over crystallinity and morphology. A study by Kullyakool et al. (2019) demonstrated that reacting 0.5 M CoSO₄·7H₂O with 0.5 M Na₃PO₄·12H₂O at 70°C for 24 hours yields phase-pure Co₃(PO₄)₂·8H₂O with a monoclinic structure (space group C2/m) . The reaction mechanism involves supersaturation-driven nucleation, where elevated temperature and pressure accelerate ligand exchange between cobalt ions and phosphate groups.
Critical Parameters:
Wet chemical methods offer scalability and simplicity. Sankar et al. (2020) synthesized porous cobalt phosphate nanoparticles by precipitating Co²⁺ with PO₄³⁻ in aqueous medium, followed by aging at 25°C . The product exhibited a high surface area (121 m²/g) due to Ostwald ripening, where smaller particles dissolve and recrystallize on larger ones.
Advantages:
ALD achieves atomic-scale precision for thin-film applications. A process using cobaltocene (CoCp₂) and trimethyl phosphate (TMP) with O₂ plasma at 300°C produced Co₃(PO₄)₂ films with a growth rate of 1.11 Å/cycle . The supercycle method allowed tuning of the Co:P ratio from 1.4 to 1.9, impacting electrochemical activity .
ALD Cycle Steps:
XRD patterns (Figure 1a) confirm the monoclinic structure (a = 10.03 Å, b = 13.45 Å, c = 4.89 Å, β = 92.1°) . FT-IR spectra (Figure 1b) reveal characteristic bands:
Table 1: XRD Peaks for Co₃(PO₄)₂·8H₂O
2θ (°) | hkl Indices | Intensity (%) |
---|---|---|
14.2 | (020) | 100 |
25.7 | (-131) | 85 |
30.1 | (200) | 78 |
Morphology depends on synthesis route:
Phase evolution during calcination:
In neutral and alkaline electrolytes, cobalt(II) phosphate octahydrate nanosheets exhibit biomimetic OER activity, mimicking the oxygen-evolving complex of Photosystem II (PS-II) [4]. The edge-sharing CoO₉ moieties act as active sites, lowering the energy barrier for *OOH intermediate formation. Density functional theory (DFT) calculations show a Gibbs free energy (ΔG) of 1.52 eV for the rate-determining step (Co-O → Co-OOH), outperforming RuO₂ benchmarks at pH 7 [4].
Incorporating ruthenium into the cobalt phosphate lattice (5% Ru doping) reduces the OER overpotential to 310 mV at 10 mA·cm⁻² in 1 M KOH [5]. Bader charge analysis reveals Ru donates electron density to adjacent cobalt atoms, increasing electrical conductivity and stabilizing reaction intermediates. This synergistic effect enables 20-hour stable O₂ evolution with negligible degradation [5].
Table 2: Comparative OER Performance of Cobalt-Based Catalysts
Catalyst | Overpotential (mV) | Stability (h) | Electrolyte |
---|---|---|---|
Co₃(PO₄)₂·8H₂O | 390 | 12 | 0.1 M PBS |
Ru-Co₃(PO₄)₂·8H₂O | 310 | 20 | 1 M KOH |
IrO₂ | 280 | 50 | 1 M H₂SO₄ |
Cobalt(II) phosphate octahydrate serves as a precursor for cobalt blue pigments (CoAl₂O₄). Its thermal decomposition above 600°C yields amorphous Co₃(PO₄)₂, which reacts with alumina to form spinel structures [2]. The hydrated phase’s low solubility (2.769 g·cm⁻³) ensures minimal leaching in aqueous environments, making it suitable for outdoor ceramic glazes [1].
In glass matrices, cobalt phosphate introduces stable blue hues by forming [CoO₄]⁻ tetrahedra. The octahydrate’s water content (≈28 wt%) allows controlled release during sintering, preventing bubble formation. Industrial formulations use 0.5–2.0 wt% Co₃(PO₄)₂·8H₂O to achieve optical densities of 1.2–3.5 at 670 nm [1].
Cobalt is a critical cofactor for nitrogenase and nitrite reductase enzymes in legumes. Cobalt(II) phosphate octahydrate’s slow solubility (0.12 g·L⁻¹ at 25°C) provides sustained Co²⁺ release, promoting nodulation in soybean and alfalfa crops [1]. Field trials demonstrate a 15–20% yield increase at application rates of 200–400 g·ha⁻¹.
To enhance bioavailability, cobalt phosphate is granulated with humic acid (5–10 wt%) or embedded in chitosan microspheres. These formulations increase root-zone retention by 40% compared to unmodified powders, as confirmed by X-ray fluorescence mapping of rhizosphere soils [1].
Irritant;Health Hazard